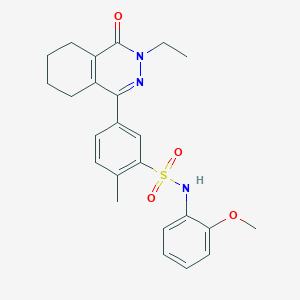![molecular formula C22H24N4O3 B14980695 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14980695.png)
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings
Vorbereitungsmethoden
The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylphenoxy group: This step involves the reaction of the furan derivative with 2,5-dimethylphenol in the presence of a suitable base.
Formation of the oxazole ring: This can be done through the cyclization of an appropriate precursor, often involving the use of a dehydrating agent.
Attachment of the piperazine ring: This step involves the reaction of the oxazole derivative with 4-methylpiperazine under suitable conditions.
Introduction of the carbonitrile group: This can be achieved through the reaction of the final intermediate with a cyanating agent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: The unique combination of functional groups in this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: This compound can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The furan and oxazole rings can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. The carbonitrile group can act as an electrophile, reacting with nucleophilic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile include:
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a propanoyl group instead of a methyl group on the piperazine ring.
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has an ethyl group instead of a methyl group on the piperazine ring.
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a phenyl group instead of a methyl group on the piperazine ring.
These similar compounds highlight the versatility of the scaffold and its potential for modification to achieve specific properties or activities.
Eigenschaften
Molekularformel |
C22H24N4O3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H24N4O3/c1-15-4-5-16(2)20(12-15)27-14-17-6-7-19(28-17)21-24-18(13-23)22(29-21)26-10-8-25(3)9-11-26/h4-7,12H,8-11,14H2,1-3H3 |
InChI-Schlüssel |
ROESCNSLTMBLDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14980623.png)
![7-(2-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14980630.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14980642.png)

![5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14980659.png)
![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B14980666.png)
![5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B14980673.png)
![N-(2,6-dimethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980684.png)
![5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B14980687.png)

![N-{3-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B14980692.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B14980700.png)
![4-Chlorophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980709.png)

